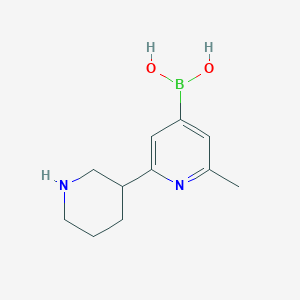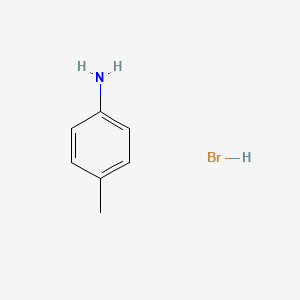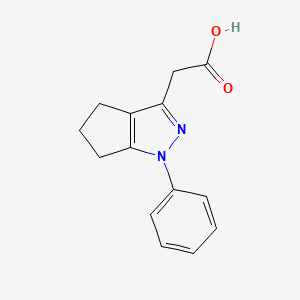
(2',6'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid is a chemical compound with a complex structure that includes both biphenyl and acetic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the halogenation of biphenyl derivatives followed by the introduction of the acetic acid group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
(2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted biphenyl derivatives.
Applications De Recherche Scientifique
(2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of halogenated biphenyl compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The presence of halogen atoms (chlorine and fluorine) can enhance its binding affinity and specificity for certain targets, leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-methanol
- 2-(2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-ethylamine
Uniqueness
(2’,6’-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H9Cl2FO2 |
|---|---|
Poids moléculaire |
299.1 g/mol |
Nom IUPAC |
2-[4-(2,6-dichlorophenyl)-2-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-2-1-3-11(16)14(10)9-5-4-8(7-13(18)19)12(17)6-9/h1-6H,7H2,(H,18,19) |
Clé InChI |
NXJYXFPZGYWXBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2)CC(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


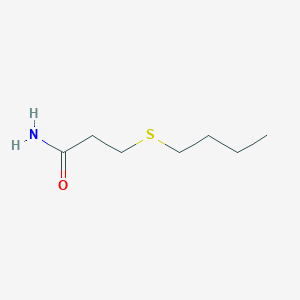
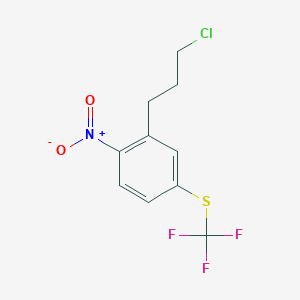


![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)

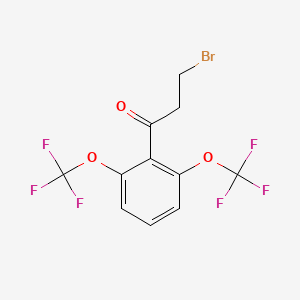

![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)

